molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5061616
M. Wt: 311.29 g/mol
InChI Key: DQTHPUUOORIMNP-UHFFFAOYSA-N
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Description

4-(2-Furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic quinone derivative featuring a pyrimido-isoquinoline core substituted with a furylmethyl group at the 4-position. This compound belongs to a class of nitrogen-containing polycyclic systems that have garnered significant interest due to their diverse biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHPUUOORIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed via a cyclization reaction involving appropriate precursors such as urea or thiourea.

    Furylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction could produce dihydropyrimidoisoquinoline derivatives.

Scientific Research Applications

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly in the fields of oncology and neurology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, or DNA, leading to various biological outcomes. For instance, it could inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido-isoquinoline scaffold is highly versatile, with modifications at key positions (e.g., 2-, 4-, 6-, 8-, and 9-positions) significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Core Structure Modifications

  • Quinone Core (QC): The unsubstituted quinone core (2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone, 4) serves as a reference. It exhibits a melting point of 197.5–198.5°C and demonstrates moderate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • 6-Substituted Derivatives: 6-Ethyl-2,4-dimethyl-8,9-bis(phenylthio) derivative (35): This compound (mp 188.9–191.5°C) shows enhanced MRSA inhibition compared to QC, attributed to the electron-withdrawing thioaryl groups at positions 8 and 9, which improve target binding . 6-(Furan-2-yl)-2,4-dimethyl derivative (8c): Substitution with a furan ring at position 6 (mp 214–216°C) confers notable cytotoxicity against tumor cells, likely due to increased π-π stacking interactions with DNA .

8/9-Position Substitutions

  • 8-(4-Methoxy-phenylthio) derivative (43) :
    The methoxy group enhances solubility (mp 198.0–199.0°C) and slightly reduces antimicrobial potency compared to thioaryl analogs, suggesting a trade-off between hydrophilicity and target affinity .

4-Position Substitutions

  • 4-(2-Furylmethyl) vs.

Data Table: Key Properties of Selected Analogs

Compound Name / ID Substituents Melting Point (°C) Biological Activity Source
Quinone Core (4) 2,4,6-Trimethyl 197.5–198.5 Moderate anti-MRSA activity
6-Ethyl-8,9-bis(phenylthio) (35) 6-Ethyl, 8/9-PhS 188.9–191.5 Enhanced anti-MRSA activity
6-(Furan-2-yl) (8c) 6-Furan, 2,4-dimethyl 214–216 Cytotoxic (antitumor)
8-(4-Methoxy-PhS) (43) 8-(4-MeO-PhS), 2,4,6-trimethyl 198.0–199.0 Reduced antimicrobial activity

Structure–Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Thioaryl substituents (e.g., in 35 ) enhance antimicrobial activity by stabilizing charge-transfer interactions with bacterial enzymes .

Aromatic Substituents : Furan rings (e.g., in 8c ) improve antitumor efficacy via intercalation or redox cycling, generating reactive oxygen species .

Polar Groups : Methoxy groups (e.g., in 43 ) increase solubility but may reduce membrane permeability, explaining diminished antimicrobial potency .

Biological Activity

The compound 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidoisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 366.4 g/mol
  • Structural Characteristics : The compound features a fused pyrimidine and isoquinoline structure with a furan substituent. Its unique structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds in the pyrimidoisoquinoline class exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many derivatives have shown potential as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, structural modifications can enhance selectivity towards cyclin-dependent kinases (CDKs) and tyrosyl DNA phosphodiesterase (TDP2) .
  • Antitumor Activity : Studies have demonstrated that certain derivatives can selectively inhibit CDK4 over CDK2 and CDK1, suggesting their potential as antitumor agents .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of various isoquinoline derivatives, including those similar to this compound. The results indicated that specific structural modifications could significantly enhance inhibitory potency against cancer cell lines .
  • TDP2 Inhibition : Another study focused on the inhibition of TDP2 by isoquinoline-1,3-diones. The findings revealed that compounds with specific functional groups exhibited promising IC50 values (e.g., 10 μM), highlighting the importance of molecular structure in determining biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundTDP2 Inhibition22
Similar Derivative ACDK4 Inhibition25
Similar Derivative BAntitumor Activity10

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione, and how can yield be maximized?

  • Methodological Answer : Synthesis of structurally related pyrimidine/isoquinoline triones often employs metal-free, mild conditions to preserve functional groups. For example, fluorinated analogs are synthesized via β-ketoester cyclization under reflux with ammonium acetate, achieving yields >50% . Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol-DMF mixtures) enhances purity . Statistical design of experiments (DoE) can optimize parameters like stoichiometry and time, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and ring systems. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.25–8.0 ppm) and NH groups (δ 10.31 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ within 0.001 Da error) . IR spectroscopy identifies carbonyl stretches (1665–1705 cm⁻¹) and NH vibrations (3250 cm⁻¹) . X-ray crystallography, as used for pyrimidoquinoline analogs, resolves stereochemistry and crystal packing .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or antitumor activity). For pyrimidine derivatives, microdilution assays (MIC ≤ 25 µg/mL) against Gram-positive bacteria and fungi are common . Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin). For cytotoxicity, MTT assays on cancer cell lines (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are recommended .

Advanced Research Questions

Q. What computational strategies predict reactivity and regioselectivity in functionalizing the pyrimido-isoquinoline core?

  • Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) map electron density to identify nucleophilic/electrophilic sites. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method simulate transition states and intermediates . For example, ICReDD’s workflow combines computed activation energies with experimental validation, narrowing optimal conditions for regioselective substitutions (e.g., furylmethyl vs. aryl groups) .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected ¹³C shifts or HRMS deviations) require cross-validation:
  • Step 1 : Repeat synthesis to exclude impurities .
  • Step 2 : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations confirm connectivity between furylmethyl protons and the trione core .
  • Step 3 : Compare with crystallographic data (e.g., bond lengths/angles in pyrano-pyrimidinediones) .

Q. What strategies improve catalytic efficiency in multi-step syntheses?

  • Methodological Answer : Implement flow chemistry for hazardous intermediates (e.g., azides) and tandem catalysis for one-pot reactions. For example, Pd-catalyzed cross-coupling followed by acid-mediated cyclization reduces step count . Membrane separation technologies (e.g., nanofiltration) enhance yield by recovering catalysts . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for optimization .

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